1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone
Description
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone (CAS: 217186-15-7) is a fluorinated aromatic ketone with the molecular formula C₁₄H₉ClF₃NO₂ and a molar mass of 315.67 g/mol. Its structure consists of a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked via an ether bond to a phenyl ring bearing an acetyl group at the para position . Key properties include:
- Density: 1.371 ± 0.06 g/cm³ (predicted)
- Boiling Point: 354.0 ± 42.0 °C (predicted)
- pKa: -2.46 ± 0.32 (indicating strong electron-withdrawing effects from the trifluoromethyl and pyridinyl groups) .
Properties
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-8(20)9-3-2-4-11(5-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXOEGRDPONLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinyl alcohol with 3-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the compound serves as a key site for oxidation. While direct oxidation of the ketone to a carboxylic acid is thermodynamically challenging due to the stability of the carbonyl group, oxidation of ancillary functional groups or side chains has been reported:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Side-chain oxidation | KMnO₄, H₂SO₄, 60–80°C | Carboxylic acid derivatives | Moderate | Limited by steric hindrance |
| Pyridine ring oxidation | H₂O₂, Fe catalyst | N-oxide derivatives | Low | Requires careful pH control |
The trifluoromethyl group enhances stability against oxidative degradation, allowing selective targeting of other reactive sites.
Grignard Reactions
The ketone undergoes nucleophilic addition with Grignard reagents to form secondary alcohols. A representative synthesis route involves:
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Grignard Reagent Preparation : Methylmagnesium bromide in dry ether.
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Reaction Conditions :
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Cool trifluoroethyl ester solution to -80°C.
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Add Grignard reagent dropwise.
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Warm to -10°C, followed by HCl quenching.
-
| Reagent | Product | Purity | Application |
|---|---|---|---|
| CH₃MgBr | 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propanol | >90% | Intermediate for drug candidates |
Chlorine Substitution
The chlorine atom on the pyridine ring is susceptible to nucleophilic displacement under basic conditions:
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| NH₃ (aqueous) | K₂CO₃, DMF, 120°C | Amine-substituted derivative | CuI |
| Thiophenol | EtOH, reflux | Thioether analog | None |
This reactivity enables modular derivatization for structure-activity relationship (SAR) studies.
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using borohydride reagents:
| Reducing Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0–25°C | 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethanol | High |
| LiAlH₄ | THF | Reflux | Same as above | Moderate |
Reduction preserves the trifluoromethyl and pyridinyloxy groups, maintaining metabolic stability in pharmaceutical contexts .
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution, though reactivity is modulated by electron-withdrawing groups (Cl, CF₃):
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to O-linkage | Nitro-substituted derivative |
| Sulfonation | SO₃, H₂SO₄ | Meta to Cl | Sulfonic acid derivative |
Regioselectivity is influenced by the trifluoromethyl group’s -I effect, directing incoming electrophiles to less deactivated positions.
Stability Under Reactive Conditions
The compound exhibits robust stability in:
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Acidic Media : No decomposition below pH 3 (24 hrs, 25°C).
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Basic Media : Limited hydrolysis at pH 12 (t₁/₂ > 48 hrs).
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Thermal Stress : Stable up to 200°C (TGA analysis).
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Ketone | High (nucleophilic addition) | Grignard reactions, reductions |
| Pyridinyl-Cl | Moderate (nucleophilic substitution) | Amine/thiol substitutions |
| Aromatic rings | Low (electrophilic substitution) | Nitration, sulfonation under forcing conditions |
This compound’s multifunctional architecture supports its utility in synthesizing bioactive molecules, with reactivity finely tunable via substrate-directed modifications. Further studies exploring catalytic asymmetric transformations and cross-coupling reactions are warranted to expand its synthetic scope.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group and the chloro substituent enhances the lipophilicity and biological activity of the molecule.
Anticancer Properties
Research indicates that derivatives of compounds similar to 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone exhibit cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of Mannich bases derived from such compounds, which showed promising anticancer activity by inducing apoptosis in cancer cells .
Antimicrobial Activity
The structure of this compound suggests potential antimicrobial properties. Compounds with similar structural motifs have been reported to possess significant antibacterial and antifungal activities, making them candidates for further exploration in drug development .
Agrochemical Applications
The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the formulation of pesticides and herbicides, particularly those targeting resistant weed species.
Synthesis of Trifluoxystrobin
One notable application is in the synthesis of trifluoxystrobin, a fungicide used in agriculture. The compound acts as a precursor in multi-step synthetic pathways that yield effective agrochemical products. The efficiency and selectivity of these synthetic routes are crucial for developing environmentally friendly agricultural solutions .
Several case studies illustrate the practical applications and effectiveness of this compound:
-
Case Study 1: Anticancer Activity
A study conducted on a series of pyridine derivatives demonstrated that modifications leading to compounds similar to this compound showed increased potency against breast cancer cell lines, suggesting a pathway for developing new anticancer agents. -
Case Study 2: Agrochemical Development
Research on the synthesis of trifluoxystrobin from this compound revealed significant improvements in yield when utilizing optimized synthetic routes, demonstrating its importance in agricultural chemistry.
Mechanism of Action
The mechanism of action of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS: 886497-11-6)
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone (CAS: 478041-19-9)
- Molecular Formula : C₁₆H₁₀ClF₃N₄O
- Molar Mass : 366.73 g/mol
- This modification may improve binding to biological targets in agrochemicals .
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone (CAS: 863305-84-4)
- Molecular Formula : C₇H₆ClF₃N₂O
- Molar Mass : 226.58 g/mol
- Key Differences: Replaces the pyridine ring with a pyrazole heterocycle.
Physicochemical Properties
Trends :
- Higher molar masses correlate with increased structural complexity (e.g., triazole derivative).
- The target compound’s low pKa reflects strong electron-withdrawing effects from the trifluoromethyl and pyridinyl groups, enhancing stability in acidic environments .
Reactivity and Stability
- Target Compound : The electron-deficient pyridine ring and trifluoromethyl group enhance resistance to nucleophilic attack, favoring stability under storage. However, the acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions .
- Triazole Derivative : The triazole ring increases metabolic stability in biological systems, a desirable trait in drug design .
- Pyrazole Derivative : Methyl and chlorine substituents provide steric hindrance, reducing unintended side reactions .
Biological Activity
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone, also known by its CAS number 339100-38-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClF3N2O2 |
| Molecular Weight | 370.754 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 467.0 ± 45.0 °C at 760 mmHg |
| Flash Point | 236.2 ± 28.7 °C |
| LogP | 3.47 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often show significant antimicrobial properties. For instance, derivatives containing halogen substitutions have demonstrated broad-spectrum antibacterial activity, inhibiting various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of protein synthesis and nucleic acid production pathways, leading to bacterial cell death.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, compounds structurally related to it have been tested against breast cancer cell lines (MCF-7) and exhibited cytotoxic effects with IC50 values in the micromolar range . These studies suggest that the compound may interfere with cell cycle progression, particularly at the G1/S phase checkpoint, thereby inhibiting cancer cell proliferation.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various biological contexts:
- Anticolitic Properties : A study demonstrated that a related compound could deliver active anti-inflammatory agents to the colon, effectively ameliorating colitis symptoms through microbial activation .
- Antimicrobial Efficacy : A comparative analysis showed that halogenated derivatives exhibited MIC values ranging from 15.625 to 125 μM against Enterococcus strains, indicating strong antibacterial potential .
- Cytotoxicity in Cancer Cells : A recent investigation revealed that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced selectivity and potency against cancer cells while sparing normal cells .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone, and what are the critical reaction parameters?
The synthesis typically involves coupling a substituted pyridine derivative with a phenolic intermediate. A validated method includes:
- Step 1 : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinol with a halogenated phenyl ethanone precursor under basic conditions (e.g., NaOH) with a catalyst (e.g., CuI) to facilitate nucleophilic aromatic substitution .
- Critical Parameters : Temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric excess of the pyridine derivative to ensure complete substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm to assess purity (>95%) .
- NMR : H and C NMR to confirm substitution patterns (e.g., pyridinyloxy linkage at C3 of the phenyl ring) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 345.05) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
Discrepancies in receptor binding or enzyme inhibition studies may arise from:
- Solvent Effects : Use standardized solvents (e.g., DMSO) to minimize interference in bioassays .
- Conformational Analysis : Perform molecular dynamics simulations to assess the compound’s flexibility and binding mode variations .
- Control Experiments : Include structurally analogous compounds (e.g., 1-(4-(Trifluoromethoxy)phenyl)ethanone, CAS 85013-98-5) to isolate the contribution of the pyridinyloxy group .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Computational Studies : Density Functional Theory (DFT) calculations reveal the electron-withdrawing effect of the -CF group stabilizes the pyridine ring, lowering the LUMO energy and enhancing electrophilic reactivity .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 1-(3-chlorophenyl)ethanone) in nucleophilic substitution reactions .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Library Synthesis : Modify substituents at the phenyl (e.g., nitro, amino) or pyridine (e.g., replacing Cl with Br) positions .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Data Analysis : Apply multivariate regression models to correlate electronic descriptors (Hammett constants) with activity .
Structural and Functional Analogues
Q. Which structurally similar compounds are critical for comparative studies?
| Compound Name | CAS Number | Key Structural Features | Reference |
|---|---|---|---|
| 1-(4-(Trifluoromethoxy)phenyl)ethanone | 85013-98-5 | Trifluoromethoxy substituent | |
| 2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone | 2778784 | Halogen variation (Br vs. Cl) | |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | 338749-30-7 | Nitrophenyl vs. ethanone linkage |
Methodological Best Practices
Q. How can researchers optimize reaction yields for large-scale synthesis?
Q. What computational tools are suitable for predicting metabolic pathways or toxicity?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability and hepatotoxicity .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?
- Solvent Standardization : Ensure consistent use of deuterated solvents (CDCl vs. DMSO-d) .
- Paramagnetic Shifts : Check for trace metal contaminants (e.g., Fe) that may alter peak positions .
- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
